N-(1-Cyano-3-methylcyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide
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Overview
Description
“N-(1-Cyano-3-methylcyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide” is a complex organic compound that features a cyano group, a methylcyclohexyl group, a dihydrobenzofuran moiety, and a pyridine carboxamide group. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-Cyano-3-methylcyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide” would likely involve multiple steps, including:
Formation of the cyano group: This could be achieved through nucleophilic substitution reactions.
Cyclization to form the dihydrobenzofuran ring: This might involve intramolecular cyclization reactions.
Attachment of the pyridine carboxamide group: This could be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the dihydrobenzofuran moiety.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: The pyridine ring could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: The compound might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits interesting biological activities.
Medicine
Drug development: If the compound shows promise in biological assays, it could be a candidate for drug development, particularly for targeting specific pathways or receptors.
Industry
Material science: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or other proteins involved in critical biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyano-3-methylcyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide: might be compared to other compounds with similar functional groups, such as:
Uniqueness
- Functional group diversity : The presence of multiple functional groups in one molecule can lead to unique reactivity and potential biological activity.
- Structural complexity : The combination of a cyano group, a methylcyclohexyl group, a dihydrobenzofuran moiety, and a pyridine carboxamide group is relatively rare, making the compound unique in its class.
Properties
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15-3-2-7-22(11-15,14-23)25-21(26)19-10-18(12-24-13-19)16-4-5-20-17(9-16)6-8-27-20/h4-5,9-10,12-13,15H,2-3,6-8,11H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJIGTLSQNJEEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CN=CC(=C2)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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